tert-butyl 7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate

Medicinal Chemistry Fragment-Based Drug Discovery Scaffold Assembly

Thia-azaspiro[3.4]octane building block with N-Boc and 7-amino groups. The 7-amino regioisomer provides a distinct exit vector vs. the 8-amino variant—critical for SAR studies and fragment-based library design. The thioether form is the mandatory starting material for oxidation-state SAR (sulfoxide, sulfone) from a single procurement. Orthogonally protected (Boc + 7-NH₂) enables sequential functionalization. Validated scaffold for M4 muscarinic receptor agonists and oxazolidinone antibiotics. ≥98% purity.

Molecular Formula C11H20N2O2S
Molecular Weight 244.4
CAS No. 1934265-93-6
Cat. No. B6161774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate
CAS1934265-93-6
Molecular FormulaC11H20N2O2S
Molecular Weight244.4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate (CAS 1934265-93-6): A Defined Spirocyclic Building Block for Medicinal Chemistry


tert-Butyl 7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate (CAS 1934265-93-6) is a spirocyclic building block featuring a thia-azaspiro[3.4]octane core, an N-Boc protected amine, and a primary amine at the 7-position. First synthesized by the Carreira group at ETH Zurich as part of a series of novel thia-azaspiro[3.4]octane modules for drug discovery [1], this compound belongs to a class of compact, three-dimensional scaffolds designed to explore underexploited regions of chemical space. Its molecular formula is C11H20N2O2S with a molecular weight of 244.35 g/mol and typical commercial purity is ≥98% . Unlike flat aromatic building blocks, the spirocyclic architecture provides spatially well-defined exit vectors that enable precise exploration of protein binding pockets [1].

Why Generic Substitution of tert-Butyl 7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate Fails: Regiochemistry and Oxidation State Determine Function


Within the thia-azaspiro[3.4]octane family, the position of the amino substituent (7- vs. 8-) and the oxidation state of the sulfur atom (thioether vs. sulfone) are not interchangeable without fundamentally altering the molecule's physicochemical profile and synthetic utility. The 7-amino regioisomer presents a distinct exit vector geometry compared to the 8-amino variant, leading to different spatial orientation of downstream functionalization. Furthermore, the thioether form (CAS 1934265-93-6) is synthetically distinct from its 5,5-dioxide counterpart (CAS 1453315-76-8); the thioether can serve as a precursor to the sulfone via controlled oxidation, but the reverse transformation is not practical . Procurement of the correct regioisomer and oxidation state is therefore critical for SAR studies, fragment-based library design, and synthetic route planning. Substituting one variant for another without verification introduces a structural variable that can confound biological assay interpretation and derail medicinal chemistry campaigns .

Product-Specific Quantitative Evidence Guide for tert-Butyl 7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate


Regiochemical Identity: 7-Amino Substitution Provides a Distinct Exit Vector Not Available in the 8-Amino Isomer

The target compound bears the primary amine at the 7-position of the thia-azaspiro[3.4]octane scaffold, whereas the commercially available comparator tert-butyl 8-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide (CAS 1340481-83-5) carries the amine at the 8-position. The Carreira group's foundational publication explicitly distinguishes 7-functionalized from 8-functionalized 5-thia-2-azaspiro[3.4]octanes as separate synthetic targets with different exit vector geometries (Figure 1 in reference) [1]. In the 7-amino series, the amine projects from a different spatial trajectory relative to the Boc-protected azetidine nitrogen, enabling access to distinct three-dimensional orientations in fragment-based libraries . The 8-amino-5,5-dioxide analog (Sigma-Aldrich 797626) has been discontinued, while the 7-amino thioether form remains commercially available at ≥98% purity .

Medicinal Chemistry Fragment-Based Drug Discovery Scaffold Assembly

Oxidation State Handle: Thioether Form Enables On-Demand Diversification to Sulfoxide and Sulfone

The target compound contains a thioether sulfur atom in the thiolane ring, in contrast to its 5,5-dioxide analog (CAS 1453315-76-8) where the sulfur is fully oxidized to the sulfone. The thioether form (MW 244.35) can be selectively oxidized to the corresponding sulfoxide or sulfone, providing a tunable handle for modulating polarity, hydrogen-bonding capacity, and metabolic stability during lead optimization [1]. The sulfone derivative (CAS 1453315-76-8) has a molecular weight of 276.35 g/mol and an increased topological polar surface area due to the additional oxygen atoms . Literature on related thia-azaspiro systems indicates that oxidation of the thioether to sulfone increases aqueous solubility and polarity, which can be advantageous for improving pharmacokinetic properties, but the thioether precursor is required to access both oxidation states in a controlled manner [1].

Synthetic Chemistry Lead Optimization Physicochemical Property Tuning

Commercial Availability and Purity: Quantified Benchmark Against Discontinued and Lower-Purity Analogs

As of the current data, the target compound (CAS 1934265-93-6) is commercially available from multiple reputable vendors with documented purity specifications. ChemScene lists it at ≥98% purity (Cat. No. CS-0468022) , and Leyan (Shanghai HaoHong Biomedical) also offers it at 98% purity (Product No. 1538689) . In contrast, the 8-amino-5,5-dioxide comparator (CAS 1340481-83-5) was previously listed by Sigma-Aldrich (Product No. 797626) but has since been discontinued, limiting its reliable commercial sourcing . The 7-amino-5,5-dioxide analog (CAS 1453315-76-8) is available at 95% purity from Sigma-Aldrich , which is lower than the ≥98% purity offered for the target thioether compound. This purity differential can impact downstream reaction yields and the rigor of biological assays.

Chemical Procurement Building Block Sourcing Research Supply Chain

Predicted Physicochemical Profile: Comparative pKa and Drug-Likeness Parameters vs. the 5,5-Dioxide Analog

Predicted physicochemical properties differentiate the thioether from its sulfone counterpart in ways relevant to drug design. ChemicalBook reports a predicted pKa of 9.02 ± 0.20 for the target compound (CAS 1934265-93-6), a predicted boiling point of 360.2 ± 42.0 °C, and a predicted density of 1.20 ± 0.1 g/cm³ . The 5,5-dioxide analog (CAS 1453315-76-8) contains a sulfone group that substantially increases polarity and hydrogen-bond acceptor capacity, shifting the physicochemical profile toward higher aqueous solubility but potentially reducing membrane permeability compared to the thioether [1]. The thioether form also has a lower molecular weight (244.35 vs. 276.35), which can be advantageous for fragment-based drug discovery where lower molecular weight starting points are preferred [1].

Physicochemical Property Prediction Drug-Likeness Lead Optimization

Synthetic Lineage: Established by the Carreira Group with Documented Step-Economic Route

The target compound belongs to a class of spirocyclic building blocks whose synthesis was first reported in a peer-reviewed publication by the Carreira group at ETH Zurich in collaboration with F. Hoffmann-La Roche [1]. The synthetic route to 8-functionalized 5-thia-2-azaspiro[3.4]octanes (which includes the 7-amino series as a related scaffold) was described as step-economic and scalable, employing commercially available 1-N-Boc-3-azetidinone as the starting material [1]. Sigma-Aldrich has formally recognized and commercialized this building block series through a collaboration with Professor Carreira and SpiroChem, providing a level of validation that generic, uncited spirocyclic building blocks lack . In contrast, many other spirocyclic amines on the market lack a documented synthetic provenance in the primary literature.

Synthetic Methodology Building Block Validation Academic-Industrial Collaboration

Fragment-Based Library Design: Thia-Azaspiro[3.4]octane Core Provides 3D Diversity Recognized as Privileged for CNS and Antibacterial Targets

The thia-azaspiro[3.4]octane scaffold has been recognized as a privileged structure for drug discovery, with applications spanning central nervous system (CNS) disorders and antibacterial agents. Novartis AG has patented 2-azaspiro[3.4]octane derivatives as M4 muscarinic receptor agonists for the treatment of psychosis, cognitive dysfunction, and hyperkinetic movement disorders (US Patent 11,485,742 B2) [1]. Separately, Gadekar et al. (Eur. J. Med. Chem. 2016) demonstrated that azaspiro analogs of linezolid, incorporating the spirocyclic substructure, exhibit mixed antibacterial and antitubercular profiles, with compound 22 showing IC50 values of 0.72, 0.51, 0.88, and 0.49 μg/mL against E. coli, P. aeruginosa, S. aureus, and B. subtilis, respectively [2]. While these studies do not directly test the target compound, they establish the broader class relevance of thia-azaspiro[3.4]octane building blocks for CNS and anti-infective drug discovery programs. The target compound, with its 7-amino handle and Boc-protected azetidine nitrogen, provides two orthogonal functionalization sites suitable for fragment elaboration [3].

Fragment-Based Drug Discovery 3D Chemical Space CNS Drug Design Antibacterial Agents

Best Research and Industrial Application Scenarios for tert-Butyl 7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate


Fragment-Based Library Synthesis Requiring Defined 3D Exit Vector Geometry

The compound's 7-amino substitution provides a specific exit vector orientation distinct from the 8-amino regioisomer [1]. Medicinal chemistry teams constructing fragment libraries for high-throughput screening should select this building block when their computational docking or pharmacophore models indicate that the amine trajectory from the 7-position aligns with key hydrogen-bonding residues in the target binding pocket. The N-Boc group at the 2-position serves as a second, orthogonally protected diversification point, enabling sequential functionalization without protecting group interference .

Systematic Oxidation-State SAR Exploration in Lead Optimization

For lead series where the sulfur oxidation state modulates potency, selectivity, or ADME properties, the thioether form is the mandatory starting material. Researchers can synthesize and test the thioether (this compound), the sulfoxide (via controlled oxidation with 1 equivalent of oxidant), and the sulfone (via excess oxidant) from a single procurement [1]. This avoids the need to purchase separate building blocks for each oxidation state and ensures that the regiochemistry and stereochemistry are conserved across the series. The 5,5-dioxide analog (CAS 1453315-76-8) is available for direct comparison (95% purity) but cannot be reduced to access the lower oxidation states.

CNS Drug Discovery Campaigns Targeting Muscarinic M4 Receptors

The 2-azaspiro[3.4]octane scaffold has been validated by Novartis as a core motif for M4 muscarinic receptor agonists (US Patent 11,485,742 B2) [2]. Although the patent primarily claims 5-oxa-2-azaspiro[3.4]octane derivatives, the thia-analog provides an isosteric replacement where sulfur can engage in different intermolecular interactions (e.g., sulfur-π interactions, altered hydrogen-bonding capacity). The target compound, with its 7-amino group, can be elaborated with appropriate aryl or heteroaryl substituents to generate M4 agonist candidates for evaluation in psychosis, cognitive dysfunction, or hyperkinetic movement disorder models.

Antibacterial Agent Development Using Azaspiro Bioisostere Strategy

Gadekar et al. demonstrated that replacing the morpholine ring of linezolid with an azaspiro moiety (2-oxa-6-azaspiro[3.3]heptane) retained antibacterial activity while potentially mitigating metabolism-related liabilities [3]. The target compound offers a thia-azaspiro[3.4]octane framework that can serve as a structurally distinct bioisostere for morpholine or piperidine in oxazolidinone antibiotic scaffolds. The 7-amino group can be acylated to introduce the N-acetyl terminus characteristic of linezolid analogs, while the Boc group at the 2-position can be removed and further functionalized to explore SAR around the azetidine nitrogen.

Quote Request

Request a Quote for tert-butyl 7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.